1-(4-(6-Nitropyridin-3-YL)piperazin-1-YL)ethan-1-one
Overview
Description
1-(4-(6-Nitropyridin-3-YL)piperazin-1-YL)ethan-1-one is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-(6-Nitropyridin-3-YL)piperazin-1-YL)ethan-1-one, also known by its CAS number 852225-20-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antitumor, antibacterial, and antifungal activities.
The molecular formula of this compound is C₁₁H₁₄N₄O₃, with a molecular weight of approximately 250.25 g/mol. The compound features a piperazine moiety substituted with a nitropyridine group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O₃ |
Molecular Weight | 250.25 g/mol |
CAS Number | 852225-20-8 |
Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with nitropyridine precursors. The specific synthetic route can vary depending on the desired substituents and functional groups on the piperazine ring.
Antitumor Activity
Research has indicated that compounds containing piperazine and nitropyridine moieties exhibit promising antitumor properties. A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The results suggested that modifications to the piperazine structure could enhance antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against a range of bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. It was tested against common fungal pathogens, revealing inhibitory effects that suggest it may serve as a lead compound for developing new antifungal agents .
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Antitumor Study : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cells by inducing apoptosis. Specific IC50 values were determined for different cell lines, indicating a dose-dependent response.
- Antibacterial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Testing : Evaluation against Candida albicans revealed that the compound could reduce fungal growth significantly, suggesting its potential as an antifungal agent.
Properties
Molecular Formula |
C11H14N4O3 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-[4-(6-nitropyridin-3-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)10-2-3-11(12-8-10)15(17)18/h2-3,8H,4-7H2,1H3 |
InChI Key |
XRKWOGZOQWSBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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